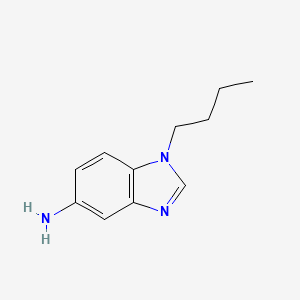

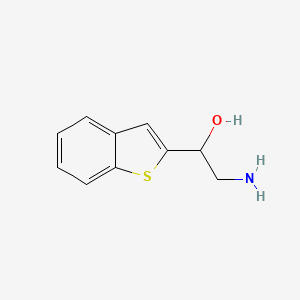

1-butyl-1H-benzimidazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Butyl-1H-benzimidazol-5-amine, also known as BBI-5, is an organic compound used in a variety of scientific research applications. It is a heterocyclic amine derived from benzimidazole, and is commonly used as a reagent in organic synthesis. BBI-5 has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments have been explored.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties Benzimidazole derivatives have demonstrated significant antioxidant properties, particularly in the context of lipid peroxidation in the rat liver. For instance, certain synthesized benzimidazole derivatives, such as 1-[(substituted thiocarbamoylhydrazine carbonyl) methyl]-2-phenyl-1H-benzimidazoles and others, have been shown to inhibit lipid peroxidation more effectively than butylated hydroxytoluene (BHT), indicating their potential as antioxidants (C. Kuş et al., 2004).

Catalysis in Organic Synthesis The compound has found use in catalysis, particularly in the transfer hydrogenation reaction of ketones. A study describes the synthesis of α-amino-benzimidazole derivatives and their application as catalysts in transfer hydrogenation, utilizing iso-PrOH as a hydrogen donor. This work highlights the compound's role in enhancing the catalytic efficiency of ruthenium(II) complexes (Kai Duan et al., 2012).

Molecular Structure and Nonlinear Optical Properties Research into benzimidazole-tethered oxazepine heterocyclic hybrids, derived from an N-alkylated benzimidazole precursor, has provided insights into their molecular structure, charge distributions, and potential as candidates for nonlinear optical (NLO) applications. Computational studies, including density functional theory (DFT) and various topological methods, have been utilized to analyze these properties (A. Almansour et al., 2016).

Antimicrobial and Cytotoxic Activity Novel azetidine-2-one derivatives of 1H-benzimidazole have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds, through various synthetic pathways, have shown promising results against bacterial strains and in cytotoxicity assays, suggesting their potential in developing new therapeutic agents (M. Noolvi et al., 2014).

Synthesis and Application in Metal Complexes The synthesis and application of benzimidazole derivatives in forming metal complexes with palladium(II) and platinum(II) have been studied. These complexes have been analyzed for their molecular structures, vibrational frequencies, and cytotoxicity, demonstrating the versatility of benzimidazole derivatives in coordination chemistry and potential applications in cancer therapy (N. T. A. Ghani & A. Mansour, 2011).

Comprehensive Study and Theoretical Insights A comprehensive study on N-Butyl-1H-benzimidazole explored both experimental and theoretical aspects, including DFT calculations, AIM, RDG, ELF, LOL topological methods, and spectroscopic investigations. This study provided deep insights into the compound's molecular parameters, electron distribution, and spectroscopic characteristics, showcasing its potential in various scientific applications (A. Kazachenko et al., 2022).

Wirkmechanismus

Target of Action

Benzimidazole derivatives, which include this compound, are known to have a broad range of chemical and biological properties . They have been developed into many compounds with diverse therapeutic applications, including the alleviation of aging-related diseases .

Mode of Action

For instance, some benzimidazole derivatives have been found to inhibit TRPC4 and TRPC5 channels .

Biochemical Pathways

It has been suggested that benzimidazole derivatives might inhibit mitochondrial respiration, activate mitochondrial unfolded protein response and ampk, recruit sir-21 and SKN-1, and finally, through the transcription factor DAF-16, delay the aging process of Caenorhabditis elegans .

Pharmacokinetics

Benzimidazoles, in general, are known for their broad range of chemical and biological properties, which suggests they may have diverse pharmacokinetic profiles .

Result of Action

It has been suggested that benzimidazole derivatives can extend the lifespan of caenorhabditis elegans in a daf-16/foxo-dependent way .

Action Environment

Benzimidazole derivatives have been mentioned as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Eigenschaften

IUPAC Name |

1-butylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14/h4-5,7-8H,2-3,6,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLIYHTXCMFVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477261.png)

![4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2477263.png)

![3-Methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one](/img/structure/B2477266.png)

![N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2477267.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2477271.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2477272.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2477273.png)

![Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2477274.png)

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2477279.png)